molecular formula C16H17NO B14371844 (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone CAS No. 91198-41-3

(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone

Cat. No.: B14371844
CAS No.: 91198-41-3
M. Wt: 239.31 g/mol
InChI Key: NBRMOSQSEPDOMB-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of methanone, featuring both amino and methyl substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 3-amino-4-methylbenzoyl chloride with 3,4-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)(3,4-dimethylphenyl)methanone
  • (3-Aminophenyl)(3,4-dimethylphenyl)methanone

Uniqueness

(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone is unique due to the specific positioning of its amino and methyl groups, which can significantly influence its chemical reactivity and interaction with biological targets. This distinct structure can lead to different pharmacological and industrial properties compared to its analogs.

Properties

CAS No.

91198-41-3

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(3-amino-4-methylphenyl)-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C16H17NO/c1-10-4-6-13(8-12(10)3)16(18)14-7-5-11(2)15(17)9-14/h4-9H,17H2,1-3H3

InChI Key

NBRMOSQSEPDOMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)N)C

Origin of Product

United States

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